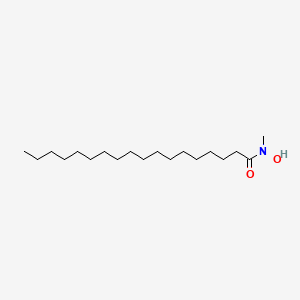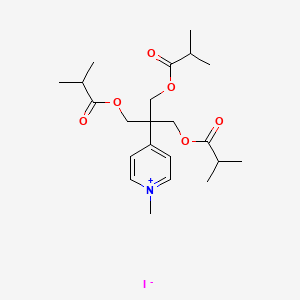
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate is a complex organic compound with a unique structure that includes a pyridinium ring substituted with a hydroxyethyl group and iodide ion
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate typically involves multiple steps:
Synthetic Routes and Reaction Conditions: The initial step involves the alkylation of pyridine with methyl iodide to form 1-methylpyridinium iodide. This intermediate is then reacted with 2-hydroxy-1,1-bis(hydroxymethyl)ethyl chloride under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate undergoes various chemical reactions:
Types of Reactions: This compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide. Reduction reactions could use hydrogen gas with a palladium catalyst. Substitution reactions might involve nucleophiles such as hydroxide or amines.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate has several applications in scientific research:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethyl group may participate in hydrogen bonding or other interactions that modulate the activity of these targets. The iodide ion can also play a role in the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)pyridinium iodide triisobutyrate can be compared with other similar compounds:
Similar Compounds: Compounds like 1-methylpyridinium iodide or 2-hydroxyethylpyridinium iodide share structural similarities.
Uniqueness: The presence of the hydroxy-1,1-bis(hydroxymethyl)ethyl group and triisobutyrate moiety makes this compound unique, providing distinct chemical and biological properties that are not observed in simpler analogs.
Eigenschaften
CAS-Nummer |
75375-30-3 |
|---|---|
Molekularformel |
C22H34INO6 |
Molekulargewicht |
535.4 g/mol |
IUPAC-Name |
[3-(2-methylpropanoyloxy)-2-(2-methylpropanoyloxymethyl)-2-(1-methylpyridin-1-ium-4-yl)propyl] 2-methylpropanoate;iodide |
InChI |
InChI=1S/C22H34NO6.HI/c1-15(2)19(24)27-12-22(13-28-20(25)16(3)4,14-29-21(26)17(5)6)18-8-10-23(7)11-9-18;/h8-11,15-17H,12-14H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NDIVZXQMEQPFCO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(=O)OCC(COC(=O)C(C)C)(COC(=O)C(C)C)C1=CC=[N+](C=C1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



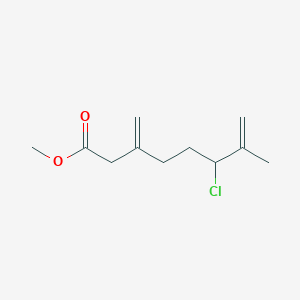




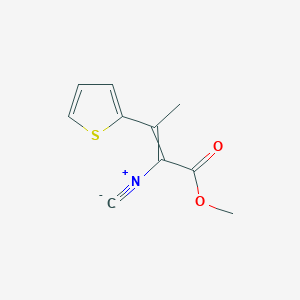

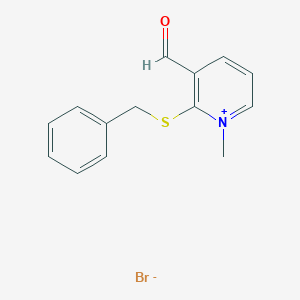


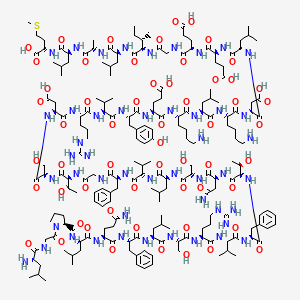
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
